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Compound of Interest

5-Bromo-6-methoxypyridine-3-
Compound Name: ]
carboxamide

CAS No.: 1261079-59-7

Cat. No.: B1439854

. J

Core Identity & Chemical Profile[1][2]

Compound Name: 5-Bromo-6-methoxypyridine-3-carboxamide CAS Number: 1261079-59-7
Synonyms: 5-Bromo-6-methoxynicotinamide; 3-Bromo-2-methoxy-5-pyridinecarboxamide
Molecular Formula: C7H7BrN202 Molecular Weight: 231.05 g/mol [1][2]

Physicochemical Properties Table[1][2]
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Property Value Note
White to off-white crystalline ) )
Appearance id Hygroscopic nature possible
soli
Melting Point 185-189 °C Varies by crystal polymorph
Solubility DMSO, Methanol, DMF Poor solubility in water

~10.5 (Amide), ~2.5 (Pyridine Electron-deficient ring lowers
pKa (Calc)

N) basicity
Moderate lipophilicity suitable
LogP 1.2-1.5
for FBLD
H-Bond Donors 1 (Amide NH2) Critical for active site binding

3 (Pyridine N, Amide O,

H-Bond Acceptors
Methoxy O)

Introduction: The Strategic Scaffold

In modern drug discovery, 5-Bromo-6-methoxypyridine-3-carboxamide serves as a
"privileged scaffold."[1][2] Its utility stems from its trifunctional nature, allowing orthogonal
chemical modifications at three distinct vectors:[2]

e C3-Amide: Acts as a primary hydrogen-bonding pharmacophore or precursor to
nitriles/amines.[1][2]

o C5-Bromide: A versatile handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-
Hartwig) to extend the carbon skeleton.[1][2]

o C6-Methoxy: A masking group for the pyridone tautomer or a site for nucleophilic aromatic
substitution (SnAr).[1][2]

This compound is frequently employed in Fragment-Based Lead Discovery (FBLD) targeting
kinases (e.g., BTK, EGFR) and metabolic enzymes (e.g., NNMT), where the nicotinamide core
mimics the adenosine ring of ATP or the nicotinamide moiety of NAD+.[2]
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Synthesis & Production Protocols

The synthesis of 5-Bromo-6-methoxypyridine-3-carboxamide requires regioselective
functionalization.[1][2] The most robust industrial route avoids the direct bromination of
nicotinamide (which often yields mixtures) and instead utilizes the ester intermediate.[2]

Method A: The Ester-Ammonolysis Route
(Recommended)

This pathway ensures high regioselectivity for the bromine atom at the C5 position due to the
directing effects of the methoxy group (ortho-director) and the ester (meta-director).[1][2]

Step 1: Bromination of Methyl 6-methoxynicotinate[1][2]
e Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).[1][2]

e Conditions: Reflux (80°C), 4—6 hours.

e Mechanism: Electrophilic aromatic substitution.[1][2] The C5 position is activated by the C6-
methoxy group (ortho) and deactivated less by the C3-ester (meta), making it the most
nucleophilic site.[1][2]

e Protocol:

o

Dissolve methyl 6-methoxynicotinate (1.0 eq) in MeCN.[1][2]

[¢]

Add NBS (1.1 eq) portion-wise to control exotherm.[2]

[¢]

Monitor via TLC/LCMS for disappearance of starting material.[2]

o

Quench with aqueous sodium thiosulfate to remove excess bromine.[2]

o

Isolate Methyl 5-bromo-6-methoxynicotinate (CAS 93349-99-6).[1][2]

Step 2: Ammonolysis (Amide Formation)[2]

e Reagents: 7N Ammonia in Methanol (NHs/MeOH).

e Conditions: Sealed tube, 60°C, 12—-24 hours.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1439854?utm_src=pdf-body
https://www.bldpharm.com/products/65873-73-6.html
https://www.bldpharm.com/products/1706430-13-8.html
https://www.bldpharm.com/products/1706430-13-8.html
https://www.bldpharm.com/products/65873-73-6.html
https://www.bldpharm.com/products/1706430-13-8.html
https://www.bldpharm.com/products/65873-73-6.html
https://www.bldpharm.com/products/1706430-13-8.html
https://www.bldpharm.com/products/65873-73-6.html
https://www.bldpharm.com/products/1706430-13-8.html
https://www.bldpharm.com/products/65873-73-6.html
https://www.bldpharm.com/products/1706430-13-8.html
https://www.bldpharm.com/products/65873-73-6.html
https://www.bldpharm.com/products/1706430-13-8.html
https://www.bldpharm.com/products/65873-73-6.html
https://www.bldpharm.com/products/1706430-13-8.html
https://www.bldpharm.com/products/1706430-13-8.html
https://www.bldpharm.com/products/1706430-13-8.html
https://www.bldpharm.com/products/1706430-13-8.html
https://www.bldpharm.com/products/65873-73-6.html
https://www.bldpharm.com/products/1706430-13-8.html
https://www.bldpharm.com/products/1706430-13-8.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Protocol:

o

Suspend the methyl ester intermediate in 7N NH3/MeOH (10 volumes).

Seal the vessel and heat to 60°C.

[¢]

[¢]

Cool to 0°C; the product often precipitates as a white solid.[2]

o Filter and wash with cold methanol.[2]

Reaction Logic

i i
i Ortho-directing OMe group ensures C5 bromination —————» Ester-Amide conversion retains regiochemistry i
| |

1
NBS, MeCN NH3 / MeOH

Reflux, 4h 60°C, Sealed Tube
Methyl 6-methoxynicotinate (Electrophilic =(Methy\ 5-bromo-6-methoxynicotinate (Ammonolysis)
(Starting Material) k (Intermediate)

5-Bromo-6-methoxypyridine-3-carboxamide
(Target)

Click to download full resolution via product page
Figure 1: Regioselective synthesis pathway via the ester intermediate.

Reactivity & Functionalization Map

Once synthesized, the molecule acts as a divergence point.[2] The differing reactivities of the
functional groups allow for sequential modification.[2]

C5-Bromine: Cross-Coupling

The C5-bromide is an excellent electrophile for Palladium-catalyzed reactions.[1][2]

o Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to generate biaryl systems
(common in kinase inhibitors).[1][2]

e Buchwald-Hartwig: Coupling with amines to generate 5-amino-nicotinamides.[1][2]

e Sonogashira: Introduction of alkynes for "click" chemistry tags.
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C6-Methoxy: The Masked Pyridone

The methoxy group is not inert.[1][2]

» Demethylation: Treatment with HBr/AcOH or BBrs3 converts the methoxy group to a hydroxyl,
which tautomerizes to the 2-pyridone.[1][2] This motif is crucial for mimicking the
uracil/thymine hydrogen bonding patterns in protein active sites.[2]

» SnAr Displacement: If the pyridine nitrogen is oxidized to the N-oxide, or under harsh basic
conditions, the methoxy group can be displaced by amines or thiols.[1][2]

C3-Amide: Transformations

o Dehydration: Conversion to 5-bromo-6-methoxynicotinonitrile using POCIs or TFAA/Pyridine.

[1][2]

o Hofmann Rearrangement: Conversion to the amine (via isocyanate) to yield 5-bromo-6-
methoxypyridin-3-amine.[1][2]

5-Bromo-6-methoxypyridine-

3-carboxamide

Pd(PPh3)4, Ar-B(OH)2 HBI/ACOH or BBr3 POCI3 or TFAA Br2, NaOH
(Suzuki Coupling) (Demethylation) (Dehydration) Hofmann Rearrangement)
Biaryl Derivatives 5-Bromo-6-oxo0-1,6- 5-Bromo-6-methoxy- 5-Bromo-6-methoxy-
(Kinase Inhibitors) dihydropyridine-3-carboxamide nicotinonitrile pyridin-3-amine

Click to download full resolution via product page

Figure 2: Divergent synthesis capabilities from the core scaffold.[2]

Applications in Drug Discovery
NNMT Inhibition

Nicotinamide N-methyltransferase (NNMT) is a metabolic regulator implicated in obesity and
type 2 diabetes. 6-Methoxynicotinamide (JBSNF-000088) is a known inhibitor.[1][2][3][4] The 5-
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bromo derivative allows researchers to extend this core into hydrophobic pockets of the
enzyme, potentially increasing potency (ICso) and residence time compared to the parent
molecule.[2]

Kinase Inhibition (Type I/ll)

The 3-carboxamide group acts as a "hinge binder," forming hydrogen bonds with the ATP-
binding site of kinases.[1][2] The 5-bromo position allows the attachment of a "tail" moiety to
access the solvent-exposed region or the back pocket (gatekeeper residue), modulating
selectivity between homologous kinases.[1][2]

Safety & Handling (MSDS Highlights)

 Signal Word:WARNING

» Hazard Statements:
o H315: Causes skin irritation.[1][2]
o H319: Causes serious eye irritation.[1][2]
o H335: May cause respiratory irritation.[2]

e Handling: Use in a fume hood.[1][2] Avoid dust formation.[2] The compound may release
toxic fumes (NOx, HBr) upon thermal decompaosition.

o Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen). The methoxy group is
susceptible to hydrolysis under acidic moisture conditions.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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